molecular formula C13H17NO3S B12726483 3-Acetyl-2-((2-methoxyphenoxy)methyl)thiazolidine CAS No. 103182-18-9

3-Acetyl-2-((2-methoxyphenoxy)methyl)thiazolidine

Cat. No.: B12726483
CAS No.: 103182-18-9
M. Wt: 267.35 g/mol
InChI Key: CVMMLCCIQDARBK-UHFFFAOYSA-N
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Description

3-Acetyl-2-((2-methoxyphenoxy)methyl)thiazolidine is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-((2-methoxyphenoxy)methyl)thiazolidine typically involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolidine ring . The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of thiazolidine derivatives, including this compound, often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-((2-methoxyphenoxy)methyl)thiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazolidine derivatives .

Scientific Research Applications

3-Acetyl-2-((2-methoxyphenoxy)methyl)thiazolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Investigated for its potential use in drug development, particularly as an antitussive agent.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Acetyl-2-((2-methoxyphenoxy)methyl)thiazolidine involves its interaction with various molecular targets. The sulfur atom in the thiazolidine ring enhances its pharmacological properties by facilitating interactions with biological molecules. The compound can inhibit enzymes, modulate receptor activity, and interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-((2-methoxyphenoxy)methyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenoxy group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10(15)14-7-8-18-13(14)9-17-12-6-4-3-5-11(12)16-2/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMMLCCIQDARBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCSC1COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908229
Record name 1-{2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103182-18-9
Record name Thiazolidine, 3-acetyl-2-((2-methoxyphenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103182189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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